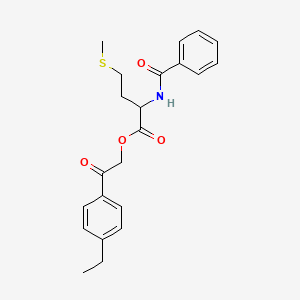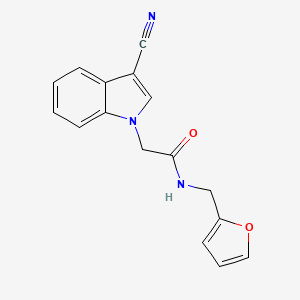![molecular formula C20H30N4O6 B3974055 1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974055.png)
1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate
Übersicht
Beschreibung
1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate, also known as L-745,870, is a selective dopamine D4 receptor antagonist that has been used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological conditions.
Wirkmechanismus
1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate acts as a selective antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex, striatum, and limbic system. By blocking the binding of dopamine to D4 receptors, this compound inhibits the downstream signaling pathways that are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissues or organs. In general, this compound has been shown to decrease the release of dopamine and other neurotransmitters in the prefrontal cortex and striatum, which are involved in the regulation of cognitive function, motor behavior, and reward processing. This compound has also been shown to modulate the activity of other neurotransmitter systems such as glutamate, GABA, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate in lab experiments is its selectivity for dopamine D4 receptors, which allows for more precise manipulation of this specific receptor subtype. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the main limitations of using this compound is its potential off-target effects on other receptors or signaling pathways, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of 1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate in scientific research. One area of interest is the role of dopamine D4 receptors in the regulation of social behavior and empathy, which may have implications for the treatment of autism spectrum disorders and other social deficits. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy or to minimize its side effects. Finally, the development of new and more selective dopamine D4 receptor antagonists may provide further insights into the specific functions of this receptor subtype in health and disease.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate has been used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), addiction, and Parkinson's disease. This compound has also been used to study the effects of dopamine D4 receptor antagonism on cognitive function, social behavior, and reward processing.
Eigenschaften
IUPAC Name |
1-ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2.C2H2O4/c1-2-19-10-12-21(13-11-19)17-6-8-20(9-7-17)15-16-4-3-5-18(14-16)22(23)24;3-1(4)2(5)6/h3-5,14,17H,2,6-13,15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCTWIMCWMWITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973977.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3973983.png)
![4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3973987.png)
![4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3973998.png)



![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)





